tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate
Description
The compound tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate is a bicyclic piperidine derivative characterized by a tertiary butyl ester group at the 3-position of the piperidine ring and a stereospecific 2,6-dimethylpiperidinyl substituent at the 5-position.
Properties
Molecular Formula |
C17H32N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C17H32N2O2/c1-12-7-6-8-13(2)19(12)15-9-14(10-18-11-15)16(20)21-17(3,4)5/h12-15,18H,6-11H2,1-5H3/t12-,13+,14?,15? |
InChI Key |
CKFNKQLBJQMXEZ-DGKWVBSXSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1C2CC(CNC2)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1CCCC(N1C2CC(CNC2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate, involves several steps. One common method includes the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2,6-dimethylpiperidine under specific conditions . The reaction typically requires a base such as sodium hydride and a solvent like tetrahydrofuran. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve continuous flow processes. These methods are more efficient and sustainable compared to traditional batch processes . Flow microreactors are used to introduce the tert-butoxycarbonyl group into various organic compounds, enhancing the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce secondary amines.
Scientific Research Applications
Tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares functional group similarities with other tert-butyl piperidine derivatives. A notable analogue is tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate (CAS: 778627-83-1, molecular weight: 435.00 g/mol), which replaces the dimethylpiperidinyl group with a chloropyrazine moiety . Key differences include:
- Stereochemical complexity : The target compound’s (2S,6R) configuration introduces chiral centers absent in the chloropyrazine analogue, which may influence enantioselective interactions in biological systems.
Physicochemical Properties
Research Findings and Limitations
- Regulatory Considerations: Analogues with halogenated groups (e.g., chlorine) may face stricter regulatory scrutiny under directives like RoHS (), whereas the target compound’s non-halogenated structure could simplify compliance.
Biological Activity
Tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound's biological activity is primarily attributed to its interaction with various kinases. For instance, piperidine derivatives have been shown to inhibit anaplastic lymphoma kinase (ALK) with an IC50 of 0.174 μM, indicating potent inhibitory effects on certain cancer pathways . The structural features of the compound allow it to fit into the active sites of these kinases, leading to effective inhibition.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for the development of more potent derivatives. In studies involving related piperidine carboxamides, modifications in the side chains significantly influenced potency and selectivity against various kinases. For example, substituents at specific positions on the piperidine ring can enhance binding affinity and biological activity .
Pharmacological Profiles
The compound has demonstrated significant antiproliferative activity in various cancer cell lines. For instance, compounds structurally similar to this compound exhibited IC50 values ranging from 12.8 to 34.8 µM against Bruton tyrosine kinase (BTK) high cell lines and 14.8 to 28.8 µM against interleukin-2-inducible kinase (ITK) high cell lines . This suggests that minor structural modifications can lead to substantial changes in biological efficacy.
Case Studies
- Inhibition of ALK : A study identified a piperidine carboxamide as a potent ALK inhibitor, which serves as a model for understanding how structural variations can lead to enhanced activity against specific targets . The binding mode was elucidated using X-ray crystallography, revealing critical interactions that facilitate inhibition.
- Anticancer Activity : Research on related compounds showed that those with specific functional groups at the C5 position exhibited significant anticancer activity while maintaining low toxicity in nonmalignant cells . This highlights the potential therapeutic window for derivatives of this compound.
Table 1: Biological Activity of Related Compounds
| Compound | Target Kinase | IC50 (µM) | Cell Line Type |
|---|---|---|---|
| Compound A | ALK | 0.174 | Cancer |
| Compound B | ITK | 14.8 | ITK-high |
| Compound C | BTK | 12.8 | BTK-high |
| Compound D | Non-malignant | >50 | Fibroblast |
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| C5 Substituent Type | Critical for potency |
| Piperidine Ring Modifications | Enhanced selectivity |
| Functional Groups at C3 | Influences binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
